3-(2-Oxoethyl)benzonitrile
Overview
Description
3-(2-Oxoethyl)benzonitrile, also known as 3-cyanophenylacetaldehyde, is an organic compound with the molecular formula C₉H₇NO. It is a derivative of benzonitrile, characterized by the presence of an oxoethyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Oxoethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile . Another method involves the use of benzoyl chloride derivatives, which are reacted with alkanesulphonyltrichlorophosphazene under controlled conditions .
Industrial Production Methods: Industrial production of benzonitriles often involves the ammoxidation of toluene, where toluene is reacted with ammonia and air in the presence of a catalyst to form benzonitrile. This method can be adapted for the production of this compound by using appropriately substituted toluene derivatives .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Oxoethyl)benzonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitrile group to an amine, yielding corresponding aniline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Stannous chloride (SnCl₂) in the presence of hydrochloric acid or iron and acetic acid.
Substitution: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted benzonitriles.
Scientific Research Applications
3-(2-Oxoethyl)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Oxoethyl)benzonitrile involves its interaction with various molecular targets. For instance, in oxidation reactions, the benzylic position is particularly reactive due to the stabilization of free radicals through resonance . In reduction reactions, the nitrile group is converted to an amine through the addition of hydrogen atoms . The compound’s reactivity is largely influenced by the electronic properties of the benzene ring and the substituents attached to it .
Comparison with Similar Compounds
Benzonitrile: The parent compound, lacking the oxoethyl group.
3-(2-Oxoethyl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile.
3-(2-Oxoethyl)benzoic acid: Similar structure but with a carboxyl group instead of a nitrile.
Properties
IUPAC Name |
3-(2-oxoethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c10-7-9-3-1-2-8(6-9)4-5-11/h1-3,5-6H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLIBSBJYAKITA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591415 | |
Record name | 3-(2-Oxoethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109346-98-7 | |
Record name | 3-(2-Oxoethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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